6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline
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Overview
Description
6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline is a chemical compound with the molecular formula C16H16ClNO2.
Preparation Methods
The synthesis of 6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can yield reduced furoquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted furoquinoline derivatives with potential biological activities.
Scientific Research Applications
6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Inhibiting enzymes: It may inhibit key enzymes involved in cellular processes, such as topoisomerases, which are essential for DNA replication and repair.
Inducing apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline can be compared with other similar compounds, such as:
Furoquinoline derivatives: These compounds share the furoquinoline core structure but differ in their substituents, leading to variations in their biological activities.
Chloroquinoline derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial drugs, have structural similarities but differ in their specific substituents and pharmacological properties.
Ethoxyethylated compounds: These compounds contain the ethoxyethyl group, which can influence their solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88654-66-4 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
6-chloro-2-(1-ethoxyethyl)-4-methylfuro[3,2-c]quinoline |
InChI |
InChI=1S/C16H16ClNO2/c1-4-19-10(3)14-8-12-9(2)18-15-11(16(12)20-14)6-5-7-13(15)17/h5-8,10H,4H2,1-3H3 |
InChI Key |
ODZIIXLJSDXDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=CC2=C(N=C3C(=C2O1)C=CC=C3Cl)C |
Origin of Product |
United States |
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